molecular formula C6H6BrNO B1278962 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 204317-03-3

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1278962
CAS No.: 204317-03-3
M. Wt: 188.02 g/mol
InChI Key: LBKFOHZUSINQRU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde (5-Br-MPCA) is an important organic molecule used in many scientific and research applications. It is a brominated pyrrole derivative that has been used in a variety of synthetic and research applications. 5-Br-MPCA is a versatile molecule that can be used as a starting material for a variety of synthetic and research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. 5-Br-MPCA is also an important intermediate in the synthesis of a variety of natural products and other compounds.

Scientific Research Applications

Synthesis and Reactivity

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde plays a role in the synthesis of various compounds. The compound's derivatives have been utilized in synthesizing fluorinated pyrroles, a significant class in organic chemistry. For example, a study outlined the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from related bromomethyl-pyrrolines, demonstrating its utility in synthesizing new fluorinated pyrroles (Surmont et al., 2009).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, derivatives of this compound have been used as ligands. A significant example is the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in creating a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, showcasing its potential in magnetic and electronic applications (Giannopoulos et al., 2014).

Organic Synthesis Applications

The compound has found applications in various organic synthesis processes. For instance, research demonstrates its use in the flexible construction approach for synthesizing 1,5-substituted pyrrole-3-carbaldehydes. This showcases its versatility in creating functionally diverse pyrrole derivatives (Wu et al., 2022).

Functional Material Development

This compound derivatives have been used in the development of functional materials. The synthesis of pyrrole-fused poly-heterocyclic compounds demonstrates its potential in creating intermediates for drugs, food flavors, and other functional materials (Adhikary et al., 2015).

Mechanism of Action

Target of Action

It is known that pyrrole derivatives, such as indole, play a significant role in cell biology . They are used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

It can be inferred from the properties of similar compounds that it may interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, modulating signal transduction pathways, or altering gene expression .

Biochemical Pathways

It is known that pyrrole derivatives can affect a wide range of biological processes, including cell proliferation, apoptosis, inflammation, and immune response .

Pharmacokinetics

It is generally important to consider these factors when evaluating the bioavailability and efficacy of a compound .

Result of Action

Based on the known effects of similar compounds, it may have potential therapeutic effects in the treatment of various disorders, including cancer and microbial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be kept away from fire and oxidizing agents, and stored in a dry, well-ventilated place . It is also important to handle the compound with appropriate protective measures, such as wearing gloves, goggles, and a protective mask .

Disclaimer: The use of this compound should be guided by a qualified professional and in compliance with all applicable laws and regulations .

Properties

IUPAC Name

5-bromo-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFOHZUSINQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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